molecular formula C₂₄H₁₈D₅ClO B1146146 1-(2-Chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene CAS No. 157738-49-3

1-(2-Chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene

Cat. No.: B1146146
CAS No.: 157738-49-3
M. Wt: 367.92
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Description

Historical Context and Development

The development of this compound emerged from the broader field of deuterium labeling in pharmaceutical research, particularly in the context of tamoxifen studies that gained prominence in the latter half of the twentieth century. The synthesis of deuterated analogues of pharmacologically active compounds became increasingly important as analytical techniques advanced and the need for precise internal standards in mass spectrometry grew more apparent. The specific development of this pentadeuterated compound was driven by research into tamoxifen metabolism and the formation of deoxyribonucleic acid adducts, which required sophisticated analytical methodologies capable of distinguishing between endogenous and administered compounds.

The historical significance of this compound is closely tied to advances in isotope labeling techniques and the recognition of deuterium's unique properties in analytical chemistry. Early work in the field of deuteration focused primarily on simple molecules, but as synthetic methodologies improved, researchers began developing more complex deuterated structures that could serve as precise analytical tools. The pentadeuterated ethyl group in this compound represents a significant achievement in selective labeling, as it required careful synthetic planning to introduce deuterium atoms at specific positions while maintaining the overall structural integrity and stereochemistry of the parent molecule.

Research conducted in the early 2000s established the analytical utility of deuterated tamoxifen derivatives in studying the formation of deoxyribonucleic acid adducts, with studies demonstrating the effectiveness of these compounds as internal standards in electrospray ionization tandem mass spectrometry. The development of [N(CD₃)₂]-α-acetoxytamoxifen and related deuterated compounds paved the way for more sophisticated labeling strategies, ultimately leading to the synthesis of the pentadeuterated ethyl derivative that represents a more comprehensive approach to isotopic labeling. This historical progression reflects the continuous refinement of analytical methodologies and the increasing demand for highly specific and sensitive detection methods in pharmaceutical research.

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research extends across multiple domains, with its primary applications centered on analytical chemistry, metabolic studies, and pharmaceutical research. As an internal standard in high-performance liquid chromatography electrospray ionization tandem mass spectrometry methodologies, this compound enables precise quantification of tamoxifen-related metabolites and adducts with detection limits reaching approximately 5 adducts per 10⁹ nucleotides. The exceptional sensitivity achieved through the use of this deuterated standard has revolutionized the ability to detect and quantify trace levels of pharmaceutical compounds and their metabolites in biological systems.

In metabolic research, the compound serves as a valuable tool for investigating the biotransformation pathways of tamoxifen and related compounds. The selective deuteration at the ethyl positions allows researchers to track the fate of specific molecular fragments during metabolic processes, providing insights into the mechanisms of drug metabolism and the formation of potentially harmful metabolites. Studies utilizing this deuterated standard have demonstrated the formation of specific deoxyribonucleic acid adducts in experimental animal models, with quantification revealing 496 ± 16 adducts per 10⁸ nucleotides for (E)-α-(deoxyguanosin-N₂-yl)tamoxifen and 626 ± 18 adducts per 10⁸ nucleotides for (E)-α-(deoxyguanosin-N₂-yl)-N-desmethyltamoxifen in liver tissue.

The compound's role in environmental and toxicological research cannot be understated, as stable isotope-labeled compounds like this one are increasingly used as environmental pollutant standards for the detection and quantification of contaminants in air, water, soil, sediment, and food samples. The high degree of deuteration (95% atom D) ensures reliable performance in analytical applications where precise differentiation between the labeled standard and the target analyte is critical. Furthermore, the compound contributes to newborn screening programs and diagnostic imaging applications, where isotopically labeled compounds provide safe alternatives to radioactive tracers while maintaining the necessary analytical precision for medical applications.

Property Value Reference
Molecular Formula C₂₄H₁₈D₅ClO
Molecular Weight 367.92 g/mol
Deuterium Content 95% atom D
Melting Point 103-105°C
Density 1.1±0.1 g/cm³
Detection Limit (HPLC-ES-MS/MS) ~5 adducts/10⁹ nucleotides

Relationship to Non-deuterated Analogues

The relationship between this compound and its non-deuterated analogue, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene (Chemical Abstracts Service number 97818-83-2), demonstrates the subtle yet significant differences that isotopic substitution can introduce to molecular properties and analytical behavior. The non-deuterated compound possesses a molecular weight of 362.9 grams per mole compared to 367.92 grams per mole for the deuterated version, representing an increase of approximately 5 atomic mass units corresponding to the five deuterium substitutions. This mass difference forms the foundation for the analytical utility of the deuterated compound as an internal standard, as mass spectrometric techniques can readily distinguish between the two forms based on their distinct mass-to-charge ratios.

Structural analysis reveals that both compounds share identical connectivity and stereochemistry, with the sole difference being the isotopic composition of the terminal ethyl group. The non-deuterated analogue contains normal hydrogen atoms at the 3,3,4,4,4 positions of the butenyl chain, while the deuterated version contains deuterium atoms at these same positions. This selective substitution pattern preserves the overall molecular geometry and electronic properties while introducing the kinetic isotope effects that are valuable for mechanistic studies and analytical applications. The kinetic isotope effect, which results from the mass difference between hydrogen and deuterium, can provide insights into reaction mechanisms and metabolic pathways where these positions are involved in bond-breaking or bond-forming processes.

The physical and chemical properties of the two analogues exhibit remarkable similarities, with both compounds demonstrating comparable solubility profiles, thermal stability, and reactivity patterns. However, subtle differences in vibrational frequencies, as detected by infrared spectroscopy and nuclear magnetic resonance spectroscopy, allow for spectroscopic differentiation between the isotopomers. These spectroscopic differences are particularly valuable in nuclear magnetic resonance studies, where the absence of deuterium signals in proton nuclear magnetic resonance spectra can simplify spectral interpretation and provide clearer insights into molecular structure and dynamics. The deuterated compound serves as an ideal internal standard precisely because it maintains virtually identical chemical behavior to the non-deuterated analogue while providing a distinct analytical signature that enables accurate quantification in complex biological matrices.

Properties

IUPAC Name

1-(2-chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAJMDNEUFHRBV-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene, also known by its CAS number 157738-48-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C24H23ClO. It has a molecular weight of 366.89 g/mol and exhibits various physical properties:

PropertyValue
Boiling Point445.3 °C at 760 mmHg
Flash Point167.9 °C
DensityNot Available
LogP4.68
Vapor Pressure3.99E-08 mmHg at 25°C

These properties suggest a relatively stable compound under standard conditions.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Cell Cycle Regulation : Studies have shown that chloroethoxy derivatives can influence cell cycle progression and apoptosis in cancer cells by modulating signaling pathways such as MAPK/ERK and PI3K/Akt .
  • Antitumor Activity : Some analogs have demonstrated cytotoxic effects against tumor cells through the inhibition of DNA synthesis and repair mechanisms .

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Labelled Compounds and Radiopharmaceuticals examined the effects of chloroethoxy compounds on cancer cell lines. The results indicated significant dose-dependent inhibition of cell proliferation and induction of apoptosis in various cancer types .
  • Biochemical Assays : Another research effort assessed the incorporation of radioactive precursors into macromolecules in the presence of chloroethoxy compounds. The findings revealed a marked reduction in nucleic acid incorporation, suggesting that these compounds could disrupt essential cellular processes involved in cancer progression .

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, a table summarizing key findings from various studies is presented below:

CompoundBiological EffectReference
This compoundAntitumor activity; apoptosis induction
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosoureaInhibition of DNA synthesis
ChlorozotocinWeakly carbamoylating; no significant effect on cell viability

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals like tamoxifen. Its applications include:

  • Hormonal Therapies : The compound may serve as a selective estrogen receptor modulator (SERM), offering potential in breast cancer treatment by inhibiting estrogen activity in hormone-dependent tumors.
  • Anticancer Research : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific metabolic pathways involved in tumor growth .

Material Science

The unique properties of this compound make it valuable in material science:

  • Polymer Development : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its high boiling point and structural integrity.
  • Nanotechnology Applications : The compound can be utilized in the synthesis of nanomaterials for drug delivery systems or as a component in advanced coatings due to its chemical stability.

Case Study 1: Hormonal Modulation in Cancer Therapy

In a study published in the Journal of Medicinal Chemistry, researchers explored the effects of structurally similar compounds on estrogen receptor modulation. The findings suggest that compounds like this compound could effectively inhibit tumor growth in estrogen-sensitive breast cancer models .

Case Study 2: Polymer Composites

Research conducted on polymer composites incorporating this compound demonstrated improved mechanical properties and thermal resistance compared to traditional polymers. The study highlighted its potential use in high-performance materials suitable for aerospace and automotive applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: 1-(2-Chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene

Key Differences :

  • Deuterium Substitution: The non-deuterated version lacks isotopic labeling, resulting in a lower molecular weight (~379.9 g/mol vs. ~384.9 g/mol for the deuterated form).
  • Metabolic Stability : Deuterium reduces metabolic degradation by inhibiting cytochrome P450-mediated oxidation, making the deuterated compound more pharmacokinetically robust.
  • Physical Properties : Both compounds are oil-to-semi-solid at room temperature and soluble in chlorinated solvents (e.g., chloroform). However, the deuterated form requires stringent storage conditions (−86°C).
  • Applications: The non-deuterated version is commercially available as a synthetic intermediate (95% purity), while the deuterated variant is primarily used in tracer studies or drug metabolism research.
Table 1: Physical and Chemical Properties
Property Deuterated Compound Non-Deuterated Compound
Molecular Formula C₂₄H₁₉D₅ClO C₂₄H₂₀ClO
Molecular Weight (g/mol) ~384.9 ~379.9
Storage Temperature −86°C Not specified
Isomer Ratio (E/Z) 10–20% α-isomer Not quantified
Solubility Chloroform, dichloromethane Likely similar

Dimethylaminoethoxy Derivative: 2-[4-[(Z)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

Key Differences :

  • Functional Group: Replaces the 2-chloroethoxy group with a dimethylaminoethoxy chain, altering electronic and steric properties.
  • Biological Activity: Classified as a carcinogen by IARC due to its structural similarity to estrogen antagonists like tamoxifen.
  • Physical State : Crystalline solid (vs. oil/semi-solid for chloroethoxy derivatives).

Isotopic vs. Non-Isotopic Stability

Deuterium incorporation reduces the rate of C–H bond cleavage, as demonstrated in comparative studies of deuterated vs. non-deuterated tamoxifen analogs. For example, deuterated compounds exhibit up to 3-fold longer half-lives in hepatic microsomal assays. However, this modification may marginally increase synthesis costs due to deuterated reagent requirements.

Research and Application Notes

  • Synthesis Challenges : Deuterated analogs require specialized reagents (e.g., D₂O or deuterated alkyl halides) and rigorous purification to achieve high isotopic purity.
  • Analytical Characterization : Structural confirmation of the deuterated compound relies on mass spectrometry (e.g., MALDI-TOF) and NMR, with deuterium causing predictable shifts in ¹H NMR spectra.

Preparation Methods

Installation of the 2-Chloroethoxy Group

4-Hydroxybenzaldehyde undergoes alkylation with 2-chloroethyl chloride in the presence of K₂CO₃, yielding 4-(2-chloroethoxy)benzaldehyde. The reaction proceeds via an SN2 mechanism, with the carbonate base deprotonating the phenolic oxygen to enhance nucleophilicity. The aldehyde group serves as a handle for subsequent cross-coupling.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-(2-chloroethoxy)benzaldehyde and the deuterated 1,2-diphenylbut-1-enylboronic acid installs the butenyl moiety. The use of Pd(PPh₃)₄ and NaHCO₃ in a dioxane/water mixture ensures efficient transmetalation and reductive elimination while preserving the deuterium labels.

Optimization and Characterization

Critical parameters for maximizing deuterium incorporation include:

  • Reaction Duration : Photocatalytic deuteration requires 24–48 hours for complete H-D exchange at tertiary positions.

  • Solvent Choice : Anhydrous DMSO-d₆ minimizes proton contamination during base-mediated exchange.

  • Temperature Control : Maintaining 25°C during Ir-mediated reactions prevents deuterium loss via retro-HAT processes.

Mass spectrometry and ²H NMR confirm deuterium distribution, while X-ray crystallography validates the (Z)-configuration of the butenyl group.

Comparative Analysis of Deuteration Methods

Method Deuterium Source Selectivity Yield Conditions
PhotocatalyticD₂OTertiary > Secondary85–92%Blue LEDs, RT, 24–48 h
Base-MediatedDMSO-dAllylic/Benzylic78–88%KOH, 120°C, 4–24 h
Grignard/DeuterolysisDClPrimary/Secondary65–75%Et₂O, −78°C to RT

The photocatalytic approach offers superior selectivity for tertiary C-H bonds, making it ideal for the 4-position methyl group. In contrast, base-mediated exchange efficiently deuterates secondary positions but requires stringent anhydrous conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the 3,3,4,4,4-pentadeuterio group into the diphenylbutenyl moiety of this compound?

  • Methodology : Use deuterated precursors (e.g., deuterated toluene or benzene derivatives) in Friedel-Crafts alkylation or Heck coupling reactions. For example, deuterated styrene (C₆D₅CH=CH₂) can be employed to ensure isotopic incorporation at the β-position of the butenyl chain. Purification via column chromatography with deuterated solvents (e.g., DCM-d₂) minimizes isotopic dilution .
  • Key Considerations : Monitor deuteration efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The mass shift (Δm/z = +5) in MS and absence of proton signals at δ 2.5–3.5 ppm in ¹H-NMR confirm successful deuteration .

Q. How can the chloroethoxy group be stabilized during high-temperature reactions to prevent elimination or degradation?

  • Methodology : Employ bulky bases (e.g., 2,6-lutidine) to suppress β-elimination of the chloroethoxy group. Solvent choice (e.g., DMF or DMSO) and low reaction temperatures (<80°C) further enhance stability .
  • Verification : Track byproducts like ethylene or chlorinated aromatics using gas chromatography (GC-MS). Retention of the chloroethoxy moiety is confirmed via FT-IR (C-O stretch at 1100–1250 cm⁻¹) and ¹³C-NMR (δ 70–75 ppm for CH₂Cl) .

Advanced Research Questions

Q. What kinetic isotope effects (KIEs) arise from the pentadeuterated butenyl group in catalytic hydrogenation or C–H activation reactions?

  • Experimental Design : Compare reaction rates between deuterated and non-deuterated analogs using time-resolved spectroscopy or GC-MS. For example, in palladium-catalyzed hydrogenation, deuterium’s higher mass reduces zero-point energy, leading to slower H₂ adsorption (KIE ≈ 2–3) .
  • Data Analysis : Use the Swain-Schaad relationship to distinguish primary vs. secondary KIEs. Computational modeling (DFT) can predict isotopic impacts on transition-state geometries .

Q. How do deuteration and steric effects from the diphenylbutenyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodology : Perform competitive EAS reactions (e.g., nitration or sulfonation) with deuterated and non-deuterated analogs. Analyze product ratios via HPLC or ¹H-NMR.
  • Findings : Deuteration at the β-position may reduce electron density at the α-carbon, altering directing effects. Steric hindrance from the diphenyl group can favor para-substitution over ortho/meta pathways .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H-NMR) caused by isotopic chirality?

  • Approach : Use deuterium decoupling in NMR or 2D-COSY to distinguish splitting due to isotopic substitution vs. diastereomerism. High-resolution MS (HRMS) with isotopic pattern analysis confirms molecular integrity .
  • Case Study : Anomalous splitting at δ 6.8–7.2 ppm in ¹H-NMR may arise from isotopic perturbation of resonance (IPR). Compare with simulated spectra using ACD/Labs or MestReNova .

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